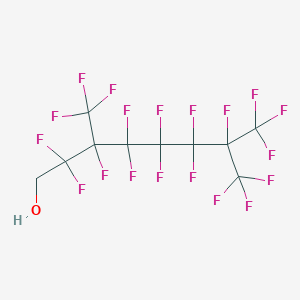

2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octan-1-ol

Description

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (CDCl₃, 90 MHz):

- δ 3.85 ppm (t, J = 6.6 Hz) : Terminal -CH₂OH protons.

- δ 2.38 ppm (tt, J = 6.6, 19.2 Hz) : Backbone -CH₂- adjacent to fluorinated carbons .

¹⁹F NMR (d₄-methanol):

| Position | δ (ppm) | Coupling Constant (Hz) |

|---|---|---|

| CF₃ (3,7) | -79.5 to -82.6 | J = 9.4–10.2 |

| CF₂ (backbone) | -112.0 to -127.5 | Multiplicity (m) |

Infrared (IR) Spectral Signatures

Key absorption bands (cm⁻¹):

| Band | Assignment |

|---|---|

| 3300 | O-H stretch (hydroxyl) |

| 1214 | C-F asymmetric stretch (CF₂/CF₃) |

| 1134 | C-F symmetric stretch |

| 1050 | C-O stretch (alcohol) |

The intense C-F stretches near 1200 cm⁻¹ dominate the spectrum, consistent with fluorotelomer alcohols .

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI) :

- Base peak : [CF₃]⁺ at m/z 69.

- Molecular ion : [M]⁺- at m/z 500.1 (low abundance).

- Key fragments :

- m/z 482.1 ([M – H₂O]⁺).

- m/z 462.1 ([M – H₂O – HF]⁺).

Chemical Ionization (CI) :

Tables

Table 1: Summary of ¹⁹F NMR Chemical Shifts

| Group | δ (ppm) | Multiplicity |

|---|---|---|

| CF₃ | -79.5 to -82.6 | Doublet (J = 9.4–10.2) |

| CF₂ | -112.0 to -127.5 | Multiplet |

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3300 | O-H stretch |

| 1214 | C-F asymmetric stretch |

| 1134 | C-F symmetric stretch |

| 1050 | C-O stretch |

Table 3: Major Mass Spectral Fragments

| m/z | Fragment |

|---|---|

| 500.1 | [M]⁺- |

| 482.1 | [M – H₂O]⁺ |

| 462.1 | [M – H₂O – HF]⁺ |

| 69 | [CF₃]⁺ |

Properties

IUPAC Name |

2,2,3,4,4,5,5,6,6,7,8,8,8-tridecafluoro-3,7-bis(trifluoromethyl)octan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3F19O/c11-2(12,1-30)3(13,8(21,22)23)5(15,16)7(19,20)6(17,18)4(14,9(24,25)26)10(27,28)29/h30H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOWIXGGKDLFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3F19O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379810 | |

| Record name | 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232587-50-7 | |

| Record name | 1-Octanol, 2,2,3,4,4,5,5,6,6,7,8,8,8-tridecafluoro-3,7-bis(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=232587-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Octanol, 2,2,3,4,4,5,5,6,6,7,8,8,8-tridecafluoro-3,7-bis(trifluoromethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Fluorination of Precursors

- Starting from partially fluorinated or hydrocarbon precursors, selective fluorination is achieved using elemental fluorine, cobalt trifluoride, or other fluorinating agents under controlled conditions.

- Electrochemical fluorination (ECF) is a common industrial method to introduce perfluorination but may lack selectivity for trifluoromethyl substitution.

Introduction of Trifluoromethyl Groups

- Trifluoromethyl groups are introduced via nucleophilic or electrophilic trifluoromethylation reagents such as trifluoromethyl iodide, Ruppert–Prakash reagent (TMSCF3), or via radical trifluoromethylation.

- Position-specific substitution at 3 and 7 requires precursor design or selective functional group transformations.

Installation of the Hydroxyl Group

- The terminal alcohol group is often introduced by reduction of a corresponding acid, ester, or aldehyde intermediate.

- For perfluorinated chains, reduction of perfluoroalkyl carboxylic acids or esters using strong hydride donors (e.g., lithium aluminum hydride) or catalytic hydrogenation under mild conditions is typical.

Specific Preparation Methods for 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octan-1-ol

Synthesis from Perfluoro-3,7-dimethyloctanoic Acid

- The compound is closely related to 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid (CAS 172155-07-6).

- The acid can be reduced to the corresponding alcohol using hydride reagents.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Acid to Alcohol Reduction | Lithium aluminum hydride (LiAlH4) in dry ether, 0°C to room temperature | Efficient reduction of perfluorinated acid to primary alcohol |

| 2 | Purification | Distillation or chromatography | To isolate pure 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octan-1-ol |

Alternative Routes via Fluorotelomer Alcohols

- Fluorotelomer alcohols with similar chain lengths (e.g., 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol) are synthesized by telomerization of tetrafluoroethylene followed by functionalization.

- Subsequent trifluoromethylation at specific positions can be achieved by radical or nucleophilic substitution.

Radical Trifluoromethylation

- Radical trifluoromethylation using reagents like CF3I or Umemoto reagents under photochemical or thermal conditions can introduce trifluoromethyl groups at desired positions.

- This method requires careful control to avoid over-substitution or degradation of the fluorinated chain.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| Reduction of Perfluoroacid | 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid | LiAlH4, dry ether | 0°C to RT | High yield, straightforward |

| Fluorotelomerization + Functionalization | Tetrafluoroethylene oligomers | Radical CF3 sources, photochemical | Controlled radical conditions | Moderate yield, position-selective |

| Electrophilic Trifluoromethylation | Partially fluorinated octanol precursors | TMSCF3, Cu catalyst | Mild, inert atmosphere | Selective trifluoromethylation |

Research Findings and Notes

- The reduction of the corresponding perfluorinated acid to the alcohol is the most direct and commonly reported method, providing high purity and yield.

- Radical trifluoromethylation methods are under active research for improved selectivity and milder conditions.

- Industrial scale synthesis often relies on electrochemical fluorination followed by chemical modifications to install trifluoromethyl groups and hydroxyl functionality.

- The compound is sensitive to harsh conditions due to the stability of the C-F bonds; thus, mild and selective reagents are preferred.

- Detailed synthetic protocols are often proprietary due to the compound’s use in specialty fluorochemical applications.

Chemical Reactions Analysis

Types of Reactions

2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the alcohol group to a hydrocarbon.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of perfluorinated ketones or aldehydes.

Reduction: Formation of perfluorinated hydrocarbons.

Substitution: Introduction of new functional groups, such as ethers or esters.

Scientific Research Applications

2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octan-1-ol has several scientific research applications:

Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.

Biology: Investigated for its potential use in drug delivery systems due to its unique properties.

Medicine: Explored for its role in imaging agents and as a component in medical devices.

Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octan-1-ol involves its interaction with molecular targets through its fluorinated groups. These interactions can alter the physical properties of surfaces, enhance the stability of compounds, and improve the efficacy of drug delivery systems. The pathways involved often include hydrophobic interactions and the formation of stable complexes with target molecules.

Comparison with Similar Compounds

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanol (CAS 647-42-7)

1H,1H-Perfluoro(3,5,5-trimethylhexan-1-ol) (CAS 232267-34-4)

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecan-1-ol

- Molecular Weight : 612.99 g/mol (m/z 612.9882)

- Key Differences :

- Longer 12-carbon chain with 20 fluorine atoms.

- Additional trifluoromethyl group at position 11.

Physicochemical Properties

Analytical and Environmental Behavior

- Co-elution Challenges: The target compound co-elutes with perfluorooctanoic acid (PFOA) in LC-MS analyses, complicating identification .

- Stability: The presence of two -CF₃ groups enhances chemical stability compared to non-branched analogues like CAS 647-42-7 .

Commercial and Regulatory Status

Biological Activity

Chemical Structure and Properties

This compound belongs to a class of chemicals known as perfluoroalkyl substances (PFAS), which are characterized by their carbon-fluorine bonds. The presence of multiple trifluoromethyl groups contributes to its hydrophobic nature and stability against degradation. It is often used in various industrial applications due to its surfactant properties.

Biological Activity

The biological activity of fluorinated compounds like this one can be complex due to their structural features. Here are some key points regarding its biological effects:

-

Toxicity : Studies on similar PFAS compounds indicate that they can exhibit moderate to high toxicity levels. The toxicity often correlates with the length of the carbon chain and the number of fluorinated groups. For instance:

- Liver Toxicity : Many PFAS compounds have been shown to induce liver damage in animal models. They can cause peroxisome proliferation and alter lipid metabolism.

- Endocrine Disruption : Some studies suggest that PFAS can interfere with hormonal pathways. This disruption may lead to altered levels of thyroid hormones and reproductive hormones.

-

Metabolism : PFAS compounds are generally resistant to metabolic breakdown in mammals. For example:

- Bioaccumulation : These substances can accumulate in the liver and other tissues over time due to their persistent nature.

- Excretion : While some PFAS are excreted unchanged in urine, others may undergo transformation into more toxic metabolites.

- Environmental Impact : The environmental persistence of PFAS has raised concerns about their accumulation in ecosystems and potential impacts on wildlife and human health.

Case Studies

Several case studies have investigated the health effects associated with exposure to PFAS:

- Case Study 1 : A cohort study involving workers at a chemical plant revealed an increased incidence of liver cancer associated with high exposure levels to perfluorooctanoic acid (PFOA), a compound structurally similar to the one .

- Case Study 2 : Research has indicated that prenatal exposure to PFAS is linked to developmental issues in children, including lower birth weights and potential neurodevelopmental delays.

Research Findings

Recent research highlights the need for further investigation into the specific biological activities of novel fluorinated alcohols:

| Study Focus | Findings |

|---|---|

| Toxicity Assessment | Moderate toxicity observed in vitro; impacts on cell viability noted at higher concentrations. |

| Endocrine Disruption | Evidence suggests potential interference with estrogen signaling pathways; further studies required for conclusive evidence. |

| Metabolic Pathways | Limited metabolism observed; compounds tend to remain intact in biological systems leading to prolonged exposure effects. |

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what reaction conditions are critical for achieving high yields?

The synthesis involves multi-step fluorination and functionalization. A common approach includes reacting perfluorinated alkyl iodides with alcohols under controlled conditions, using catalysts like Zn/Cu pairs and solvents such as formic acid-sodium formate mixtures to stabilize intermediates. Strict temperature control (~80°C) and reaction time (2–4 hours) are critical to minimize side reactions . Continuous flow reactors and advanced purification techniques (e.g., distillation, chromatography) are recommended for industrial-scale synthesis to maintain purity (>95%) .

Q. How is the purity and structural integrity of this compound verified in academic research?

High-performance liquid chromatography (HPLC) is standard for assessing purity (>95% threshold) . Nuclear magnetic resonance (NMR) spectroscopy (e.g., NMR) and mass spectrometry (MS) confirm structural integrity by identifying fluorine substitution patterns and molecular weight (theoretical: ~554.03 g/mol) . Differential scanning calorimetry (DSC) may also characterize thermal stability.

Q. What are the key physicochemical properties influencing its experimental applications?

The compound’s high electronegativity from fluorine atoms enhances thermal stability and hydrophobicity. Its hydroxyl group enables hydrogen bonding, making it reactive in oxidation (e.g., ketone formation with KMnO) and substitution reactions. Solubility in fluorinated solvents (e.g., hexafluorobenzene) is critical for reaction design .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce byproducts and improve scalability?

Microwave-assisted synthesis and solvent-free conditions reduce energy consumption and byproduct formation . Computational tools (e.g., COMSOL Multiphysics) model reaction kinetics to optimize parameters like temperature gradients and reagent ratios. AI-driven automation in "smart laboratories" enables real-time adjustments for yield maximization .

Q. What computational methods predict the compound’s reactivity in novel chemical environments?

Density functional theory (DFT) simulations analyze electronic effects of trifluoromethyl groups on reaction pathways. Molecular dynamics (MD) models predict interactions in biological systems, such as membrane permeability enhancements in drug candidates .

Q. What are the environmental degradation pathways, and how can they be monitored?

Advanced oxidation processes (AOPs, e.g., UV/HO) break down persistent C-F bonds. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies degradation products in environmental samples. Isotopic labeling () tracks hydroxyl group transformations .

Q. How does fluorination impact biological activity in pharmacological studies?

Fluorination increases lipophilicity, enhancing blood-brain barrier penetration. In vitro assays (e.g., fluorescence polarization) show improved binding affinity to hydrophobic enzyme pockets. However, metabolic stability studies (using cytochrome P450 enzymes) are necessary to assess potential toxicity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.